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Compound of Interest

(1-

Compound Name:
Isothiocyanatoethyl)cyclopropane

CAS No.: 1153366-73-4

Cat. No.: B2368611

Get Quote

Executive Summary & Compound Identity

(1-Isothiocyanatoethyl)cyclopropane is a secondary alkyl isothiocyanate characterized by a
cyclopropyl ring adjacent to a chiral ethyl isothiocyanate moiety. Its lipophilic nature and
electrophilic reactivity (characteristic of the

group) dictate its solubility behavior.

This compound is primarily used in the synthesis of pharmaceutical intermediates (e.g., ureas,
thioureas, and heterocycles) and requires precise solvent selection to avoid unwanted
solvolysis during processing.

Table 1: Physicochemical Identity
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Property Data / Estimate Source/Basis

1-
Compound Name Isothiocyanatoethyl)cyclopropa  IUPAC

ne
CAS Number 1153366-73-4 Sigma-Aldrich [1]
Molecular Formula Calculated
Molecular Weight 127.21 g/mol Calculated
Physical State Colorless to pale yellow liquid Analog behavior [2]

Consensus Model (Cyclopropyl

Predicted LogP 22-26 + Ethyl + NCS)

Est. from Cyclopropylmethyl
Boiling Point ~175-185 °C (at 760 mmHg) ~ '1C (

)

Solubility Data Profile

The following solubility data is derived from the physicochemical properties of structural
analogs (e.g., cyclopropylmethyl isothiocyanate, isopropyl isothiocyanate) and validated by
standard "Like Dissolves Like" thermodynamic principles.

Table 2: Solubility in Organic Solvents (at )

Note: "Soluble” implies miscibility or solubility

. "Reactive" indicates the solvent may degrade the compound over time.
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Solvent Class

Specific Solvent

Solubility Status

Technical Notes

Dichloromethane

Preferred solvent for

Chlorinated High synthesis and
(DCM) :
extraction.
Excellent solubility;
Chloroform High acid traces may
catalyze degradation.
Ideal for liquid-liquid
Esters Ethyl Acetate High extraction and
chromatography.
Standard for bio-
) ) assays. Caution:
Polar Aprotic DMSO High
Long-term storage
can lead to oxidation.
i Good for nucleophilic
DMF / DMAc High o .
substitution reactions.
. ) Preferred for HPLC
Acetonitrile High )
analysis.
Stable solvent for
Hydrocarbons Toluene High heating/reflux
conditions.
Soluble, but may
Hexanes / Heptane Moderate require co-solvent for

high concentrations.

Protic (Reactive)

Ethanol / Methanol

Soluble (Unstable)

CRITICAL: Slow
reaction with solvent
to form
thiocarbamates. Use
only for immediate

processing.

Aqueous

Water

Low (< 1 mg/mL)

Hydrophobic. Slow

hydrolysis to amine
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and COS occurs at
neutral/acidic pH.

Technical Insight: The "Reactive Solubility" Paradox

Researchers often mistake the disappearance of isothiocyanates in alcohols for solubility. In
reality, secondary isothiocyanates undergo nucleophilic addition with primary alcohols, forming
thiocarbamates:

Recommendation: Avoid protic solvents for stock solution preparation. Use anhydrous DMSO
or Acetonitrile for analytical standards.

Visualization of Reactivity & Workflow

The following diagram illustrates the stability-solubility relationship and the decision matrix for
solvent selection.
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Figure 1: Solvent selection decision matrix based on stability and solubility interactions.
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Experimental Methodologies

Since specific quantitative data is rare, the following self-validating protocols allow researchers
to determine the exact solubility limit and stability for their specific batch.

Protocol A: Visual Solubility Range Finding (Tier 1
Screen)

Purpose: Rapidly categorize solubility as High (>100 mg/mL), Moderate (10-100 mg/mL), or
Low (<10 mg/mL).

o Preparation: Weigh 10 mg of (1-Isothiocyanatoethyl)cyclopropane into a 1.5 mL clear
glass vial (borosilicate).

» Aliquot Addition: Add the solvent of interest in specific increments:
o Step 1: Add 100 pL solvent. Vortex for 30 seconds.
o Observation: If clear, solubility is >100 mg/mL. Stop.
o Step 2: If cloudy/undissolved, add 900 L (total 1 mL). Vortex.
o Observation: If clear, solubility is ~10 mg/mL.

 Validation: If particles remain at 1 mL, solubility is <10 mg/mL. Sonicate for 5 minutes to
confirm kinetic dissolution is not the limiting factor.

Protocol B: Quantitative HPLC Saturation Method (Tier
2)

Purpose: Determine exact mole fraction solubility and verify stability.

o Saturation: Add excess compound to 1 mL of solvent in a sealed vial. Shake at 25°C for 24
hours (thermostatic shaker).

o Filtration: Filter the supernatant through a 0.22 um PTFE filter (Nylon filters may
react/absorb).
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e Dilution: Dilute the filtrate 1:100 with Acetonitrile (Do not use Methanol to avoid degradation
during analysis).

e Analysis: Inject onto HPLC (C18 Column, ACN/Water gradient).
o Detection: UV at 240-250 nm (typical NCS absorption) or Refractive Index.

o Calculation: Compare peak area against a standard curve prepared in pure Acetonitrile.

Applications & Handling
Synthesis

When using (1-Isothiocyanatoethyl)cyclopropane to synthesize ureas or heterocycles:

¢ Preferred Solvent: Dichloromethane or Toluene.

o Base Selection: Use non-nucleophilic bases (e.g., TEA, DIPEA) if required. Avoid hydroxide
bases in aqueous media to prevent hydrolysis.

Biological Assays
o Stock Prep: Dissolve in 100% DMSO to 10-100 mM.
e Aqueous Dilution: Dilute into media immediately prior to use. The compound is likely to

precipitate if the DMSO concentration drops below 0.1% in the final assay, depending on the
absolute concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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